N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, has been reported . The InChI code is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24) .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, are as follows: It has a molecular weight of 380.47 . It is a solid at room temperature and should be stored in a dry place at 2-8°C .Scientific Research Applications
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against bacterial and fungal pathogens. Specifically, it has been studied for its inhibitory effects on mycobacteria, including Mycobacterium tuberculosis. The disruption of mycobacterial energetics by this compound makes it a potential candidate for combating drug-resistant strains .
Structure-Activity Relationships (SAR)
Exploring the SAR around N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide is essential. Researchers aim to identify derivatives with improved properties, such as balanced efflux inhibitory characteristics, reduced toxicity, and favorable physicochemical features. These insights can guide further drug design and optimization .
Safety and Hazards
The safety information for a similar compound, N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, indicates that it is potentially dangerous . The hazard statements include H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects), and H372 (Causes damage to organs through prolonged or repeated exposure) . The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P273 (Avoid release to the environment), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Mechanism of Action
“N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide” is a thiazole derivative. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic .
The exact mechanism of action would depend on the specific functional groups present in the molecule and their interactions with biological targets. For example, some thiazole derivatives have been found to disrupt mycobacterial energetics .
properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-18(12-13-24-15-7-2-1-3-8-15)21-20-22-19-16-9-5-4-6-14(16)10-11-17(19)25-20/h1-9H,10-13H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLPQPUQLYBJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide |
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